3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

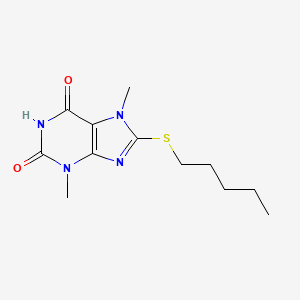

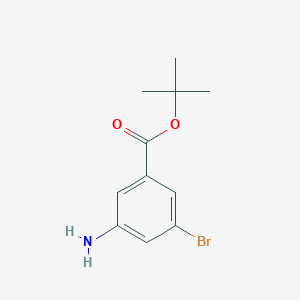

The molecular structure of 3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione is characterized by a purine core with two methyl groups at positions 3 and 7, a pentylsulfanyl group at position 8, and two carbonyl groups at positions 2 and 6 . The binding modes of similar compounds in SIRT3 were established by molecular docking, showing that the inhibitors occupy the acetyl lysine binding site and interact with SIRT3, mainly through hydrophobic interactions .

Scientific Research Applications

Synthesis and Chemical Properties

3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione, a complex organic compound, has been explored in various synthesis processes. For instance, Buryi et al. (2019) studied the synthesis of related compounds and evaluated their biological activity, including their effect on the growth of sunflower seedlings, indicating potential applications in agricultural science (Buryi et al., 2019).

Computational Chemistry and Drug Design

The compound has been a subject of interest in computational chemistry, particularly in drug design. Sayın and Üngördü (2018) investigated the anticancer properties of caffeinated complexes, including 3,7-dimethylpurine-2,6-dione, through computational methods. They analyzed molecular properties like electrostatic potential and quantum chemical descriptors, contributing to understanding the compound's reactivity and potential therapeutic applications (Sayın & Üngördü, 2018).

Molecular Structure Analysis

Detailed analysis of molecular structures related to 3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione has been conducted using techniques like Fourier-transform infrared spectroscopy and nuclear magnetic resonance. Prabakaran and Muthu (2014) conducted a study on a similar molecule, focusing on vibrational frequencies and bonding features. Such analyses are crucial in understanding the compound's chemical behavior and potential applications in material science or pharmacology (Prabakaran & Muthu, 2014).

Corrosion Inhibition

Research into the use of similar compounds for corrosion inhibition has been conducted. Chafiq et al. (2020) explored the efficacy of related compounds as inhibitors for mild steel corrosion. Their research provides insights into the potential application of 3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione in industrial settings, particularly in protecting metals from corrosion (Chafiq et al., 2020).

properties

IUPAC Name |

3,7-dimethyl-8-pentylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c1-4-5-6-7-19-12-13-9-8(15(12)2)10(17)14-11(18)16(9)3/h4-7H2,1-3H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLJSIWSVPZDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2561241.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2561242.png)

![6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2561244.png)

![2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2561245.png)

![(E)-N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2561254.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2561260.png)

![[(1R,5S,6S,7S)-7-Amino-6-bicyclo[3.2.0]heptanyl]methanol;hydrochloride](/img/structure/B2561261.png)

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2561264.png)